An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trichloro-2,4-dinitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trichloro-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,3,5-Trichloro-2,4-dinitrobenzene (TCDNB), a key intermediate in various chemical syntheses. This document collates essential data on its chemical identity, physical characteristics, and spectral properties. Detailed methodologies for the experimental determination of these properties are also presented to aid in laboratory research and development.
Chemical Identity and Structure
1,3,5-Trichloro-2,4-dinitrobenzene is a halogenated nitroaromatic compound. Its structure is characterized by a benzene ring substituted with three chlorine atoms and two nitro groups.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,3,5-trichloro-2,4-dinitrobenzene[1] |
| CAS Number | 6284-83-9[2][3] |
| Molecular Formula | C₆HCl₃N₂O₄[2][3] |
| Molecular Weight | 271.44 g/mol [2][4] |
| Canonical SMILES | C1=C(C(=C(C(=C1Cl)--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])Cl[1] |
| InChIKey | BPMOJGOPWSCNHJ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 1,3,5-Trichloro-2,4-dinitrobenzene are crucial for its handling, application, and in predicting its behavior in various chemical processes. A summary of these properties is provided in the table below.
Table 2: Physicochemical Data
| Property | Value |
| Physical State | Yellow crystalline solid[2] |
| Melting Point | 129.5 °C[2][4] |
| Boiling Point | 366.8 °C at 760 mmHg[2][4] |
| Density | 1.822 g/cm³[2][4] |
| Solubility | Readily soluble in acetone and ethyl acetate.[5] It is most soluble in acetone and least soluble in ethanol within the temperature range of 278.15–318.15 K.[5] |
| LogP | 4.50960[2] |
Experimental Protocols
This section outlines the general experimental methodologies for determining the key physicochemical properties of 1,3,5-Trichloro-2,4-dinitrobenzene.
Melting Point Determination
The melting point of a solid is a key indicator of its purity.
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Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of 1,3,5-Trichloro-2,4-dinitrobenzene is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[6][7][8] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[9]
-
Solubility Determination
The solubility of a compound in various solvents is determined to understand its polarity and potential for use in different reaction media.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure:
-
A known mass of 1,3,5-Trichloro-2,4-dinitrobenzene (e.g., 10 mg) is placed into a test tube.
-
A small, measured volume of the solvent (e.g., 1 mL of acetone, ethanol, water, etc.) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period to ensure thorough mixing.
-
The mixture is allowed to stand, and the solubility is observed. The compound is considered soluble if no solid particles are visible.
-
If the compound dissolves, further increments of the solute can be added until saturation is reached to determine the quantitative solubility at a specific temperature.[10][11]
-
Density Measurement
The density of a solid can be determined by measuring the volume of a known mass of the substance.
-
Apparatus: Analytical balance, pycnometer or graduated cylinder.
-
Procedure (using a graduated cylinder):
-
A known mass of 1,3,5-Trichloro-2,4-dinitrobenzene crystals is weighed using an analytical balance.
-
A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or an inert, non-solvent liquid), and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring no loss of material.
-
The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
The density is calculated by dividing the mass of the solid by its volume.[12]
-
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of 1,3,5-Trichloro-2,4-dinitrobenzene.
Table 3: Spectroscopic Information
| Technique | Description |
| ¹H NMR | The proton NMR spectrum of an aromatic compound like this would show signals in the aromatic region (typically 6.5-8.5 ppm).[13] Due to the symmetrical nature of the 1,3,5-trichloro substitution and the 2,4-dinitro substitution, a single peak for the aromatic proton would be expected. |
| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the carbon atoms in the benzene ring, with chemical shifts influenced by the electron-withdrawing chloro and nitro substituents. Aromatic carbons typically appear in the 120-170 ppm range.[14] |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the C-Cl, C-N, and NO₂ functional groups, as well as aromatic C-H and C=C stretching vibrations.[13] |
| Mass Spectrometry (MS) | Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of nitro groups (NO₂) and chlorine atoms.[15] |
General Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of 1,3,5-Trichloro-2,4-dinitrobenzene is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR spectrum is acquired on a spectrometer. Aromatic protons typically resonate in the δ 6.5-8.5 ppm region, while aromatic carbons are found between δ 120-150 ppm.[16][17]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk.[2]
-
Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, applying the solution to an IR-transparent plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4][5]
-
The sample is then placed in the FTIR spectrometer to obtain the infrared spectrum.
-
-
Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.
-
Synthesis Workflow
1,3,5-Trichloro-2,4-dinitrobenzene is typically synthesized via the nitration of 1,3,5-trichlorobenzene. The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis workflow for 1,3,5-Trichloro-2,4-dinitrobenzene.
Safety and Handling
1,3,5-Trichloro-2,4-dinitrobenzene is a hazardous substance and should be handled with appropriate safety precautions. It may be harmful if swallowed, inhaled, or absorbed through the skin. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This technical guide has summarized the core physicochemical properties of 1,3,5-Trichloro-2,4-dinitrobenzene, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. The inclusion of generalized experimental protocols and a synthesis workflow aims to facilitate practical laboratory applications and a deeper understanding of this important chemical compound.
References
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